N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide is an organic compound that features a bifuran moiety and a methoxyphenyl group
Mechanism of Action
Target of Action
Related compounds such as 4-methoxyamphetamine have been found to interact with alpha receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters.
Mode of Action
It’s worth noting that related compounds like 4-methoxyamphetamine act as potent and selective serotonin releasing agents, binding to alpha receptors to mediate their effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran structure can be synthesized through a double Friedel–Crafts acylation reaction, where 2,2’-bifuran is used as the core.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where 4-methoxyphenylamine reacts with an appropriate electrophile.
Amide bond formation: The final step involves the formation of the amide bond between the bifuran moiety and the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dione derivatives.
Reduction: The methoxyphenyl group can be reduced to form the corresponding phenol derivative.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Phenol derivatives.
Substitution: Carboxylic acids and amines.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both the bifuran and methoxyphenyl groups. This combination of structural features imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-15-7-4-14(5-8-15)6-11-19(21)20-13-16-9-10-18(24-16)17-3-2-12-23-17/h2-5,7-10,12H,6,11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZGECFABMHKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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